2,4,8-Decatrienal, 2,5,9-trimethyl-

Description

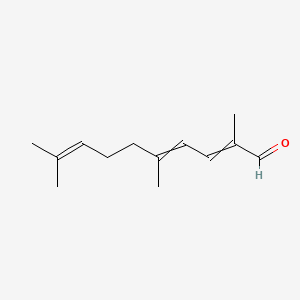

2,4,8-Decatrienal, 2,5,9-trimethyl- is an unsaturated aldehyde characterized by a 10-carbon backbone with three conjugated double bonds (at positions 2, 4, and 8) and three methyl substituents (at positions 2, 5, and 9). Such compounds are often associated with biosynthetic pathways involving lipoxygenases or carotene oxygenases, which cleave polyunsaturated fatty acids or carotenoids to generate volatile aldehydes . These molecules are typically implicated in ecological signaling, flavor, or fragrance applications due to their volatility and potent odor profiles.

Properties

CAS No. |

60437-19-6 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,5,9-trimethyldeca-2,4,8-trienal |

InChI |

InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3 |

InChI Key |

OJDRPIWXVLQYBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CC=C(C)C=O)C)C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Approach

One classical approach to prepare conjugated aldehydes like 2,4,8-Decatrienal, 2,5,9-trimethyl- is via aldol condensation reactions involving appropriate aldehyde and ketone precursors.

-

- Selection of methyl-substituted aldehydes or ketones as starting materials.

- Base-catalyzed aldol condensation to form α,β-unsaturated aldehydes.

- Control of reaction conditions (temperature, solvent, catalyst) to favor the formation of the conjugated triene system.

- Subsequent purification by distillation or recrystallization.

-

- Straightforward synthesis with commercially available starting materials.

- Good control over double bond formation.

-

- Possible formation of isomeric mixtures requiring careful separation.

Wittig Reaction Strategy

The Wittig reaction is a widely used method to construct carbon-carbon double bonds and can be adapted for the synthesis of 2,4,8-Decatrienal, 2,5,9-trimethyl-.

-

- Preparation of phosphonium ylides corresponding to the desired alkene fragments.

- Reaction of these ylides with aldehydes to form the conjugated triene aldehyde.

- Stepwise elongation of the carbon chain by sequential Wittig reactions to introduce methyl groups and double bonds at the desired positions.

-

- High stereoselectivity for double bond configuration.

- Flexibility in building complex conjugated systems.

-

- Requires preparation of ylides which may be sensitive or unstable.

- Multiple steps may reduce overall yield.

Cross-Coupling Reactions

Modern synthetic methods utilize palladium-catalyzed cross-coupling reactions to assemble complex conjugated aldehydes.

-

- Use of vinyl or allyl halides and organometallic reagents (e.g., organoboranes, organostannanes).

- Palladium-catalyzed coupling to form conjugated dienes or trienes.

- Oxidation or functional group transformations to introduce the aldehyde functionality.

-

- High regio- and stereoselectivity.

- Ability to construct complex frameworks efficiently.

-

- Requires expensive catalysts and ligands.

- Sensitive to reaction conditions.

Purification Techniques

- Recrystallization: Cyclohexane has been used as a recrystallization solvent for similar compounds to obtain pure crystalline products.

- Distillation: Vacuum distillation under reduced pressure is employed to separate diastereoisomeric mixtures and purify the aldehyde, with boiling points around 87 °C at 0.04 torr reported for related derivatives.

Comparative Data Table of Preparation Methods

Analytical Characterization and Quality Control

- Infrared Spectroscopy (IR): Characteristic aldehyde C=O stretch around 1770 cm⁻¹ observed in related compounds confirms aldehyde formation.

- Boiling Point: Distillation data under reduced pressure provide purity assessment (e.g., 87 °C at 0.04 torr).

- Isomeric Purity: Diastereoisomeric ratios monitored by chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,8-Decatrienal, 2,5,9-trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogens or other electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,8-Decatrienal, 2,5,9-trimethyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance or flavoring agent in pharmaceuticals.

Mechanism of Action

The mechanism by which 2,4,8-Decatrienal, 2,5,9-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Conjugated Aldehydes (e.g., 2(E),4(Z)-Heptadienal and 2(E),4(Z)-Octadienal)

- Structural Similarities : Like 2,4,8-Decatrienal, these shorter-chain aldehydes feature conjugated dienes and are produced via lipoxygenase-mediated cleavage of polyunsaturated fatty acids in biofilms or diatoms .

- Key Differences :

- Chain Length and Double Bonds : Heptadienal (C7) and octadienal (C8) have fewer carbons and only two double bonds, reducing conjugation length compared to the decatrienal’s triene system.

- Volatility : Shorter chain lengths increase volatility, making heptadienal and octadienal more potent in airborne signaling.

- Biosynthetic Specificity : Lipoxygenase activity varies with species composition, leading to distinct product profiles (e.g., ectocarpene or octatriene derivatives in diatoms) .

2,4,8-Decatrienoic Acid, 5,9-Dimethyl-

- Functional Group Variation : This compound replaces the aldehyde group with a carboxylic acid, altering polarity and reactivity.

- Applications : Carboxylic acids are less volatile than aldehydes, making them more suited for roles in chemical synthesis (e.g., intermediates for antifungal agents) rather than ecological signaling .

- Structural Impact : The acid’s higher solubility in aqueous environments contrasts with the aldehyde’s lipid-membrane affinity.

Decane, 2,5,9-Trimethyl-

- Saturation : This fully saturated hydrocarbon (C13H28) lacks double bonds, resulting in lower reactivity and higher stability.

- Physical Properties :

- Applications : Saturated hydrocarbons are commonly used as solvents or fuel additives, contrasting with the aldehyde’s biological roles .

Pharmacological Analogs: 2,5,9-Trimethyl Substituted Benzomorphans

Although pharmacologically distinct, (±)-2,5,9-Trimethyl-1’-hydroxy-6,7-benzomorphan and its derivatives share the 2,5,9-trimethyl substitution pattern.

- Structural Comparison :

- Functional Contrast : While decatrienal participates in volatile signaling, benzomorphans are analgesics with abuse liability, highlighting divergent applications despite similar substituent patterns .

Research Implications and Gaps

- Biosynthetic Pathways : Further studies are needed to clarify the enzymatic routes (e.g., lipoxygenases or carotene oxygenases) responsible for 2,4,8-Decatrienal production, as observed in diatom biofilms .

- Physicochemical Data : Experimental determination of the compound’s CAS number, boiling point, and solubility would enhance comparative analyses.

Biological Activity

2,4,8-Decatrienal, 2,5,9-trimethyl- (CAS No. 60437-19-6) is a naturally occurring compound known for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is , with a molecular weight of 194.32 g/mol. The structure features a long carbon chain with multiple double bonds, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2,4,8-decatrienal exhibits significant antimicrobial activity against various pathogens. In a study focused on essential oils and their components, it was found that compounds similar to 2,4,8-decatrienal demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays have shown that 2,4,8-decatrienal can scavenge free radicals effectively .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies have suggested that 2,4,8-decatrienal may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures .

The biological activity of 2,4,8-decatrienal is believed to involve its interaction with cellular receptors and enzymes. For instance:

- Antimicrobial Action : It disrupts the cell membrane integrity of bacteria.

- Antioxidant Mechanism : The compound donates electrons to free radicals, stabilizing them.

- Anti-inflammatory Pathway : It may inhibit the NF-kB signaling pathway involved in inflammation .

Study on Antimicrobial Efficacy

A study published in the Journal of Essential Oil Research evaluated the antimicrobial efficacy of various essential oils containing similar alkadienals. The results indicated that oils rich in 2,4-decatrienal showed a notable reduction in bacterial growth compared to control groups .

Antioxidant Activity Assessment

In a laboratory setting, researchers conducted assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) to assess the antioxidant capacity of 2,4,8-decatrienal. The compound demonstrated significant scavenging activity at concentrations as low as 50 µg/mL .

Comparative Analysis

| Activity | 2,4,8-Decatrienal | Other Similar Compounds |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Varies widely; some are less effective |

| Antioxidant | Strong scavenging ability | Generally lower activity in similar compounds |

| Anti-inflammatory | Modulates cytokine production | Varies; some compounds show no effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.